molecular formula C11H7ClF3N3O B2947626 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-98-3

4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2947626
CAS No.: 339020-98-3
M. Wt: 289.64
InChI Key: SCOYFXPAXRIHLR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. The structure features a trifluoromethyl (-CF₃) group at position 5 and a 3-chloroanilino substituent linked via a methylene bridge at position 4 (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3-chloroanilino moiety introduces steric and electronic effects that influence reactivity and biological activity .

Properties

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-6-2-1-3-7(4-6)16-5-8-9(11(13,14)15)17-18-10(8)19/h1-5H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEBNOMIJRCCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the condensation of 3-chloroaniline with a suitable trifluoromethylated hydrazine derivative under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolone ring undergoes oxidation at the α,β-unsaturated carbonyl system, often leading to ring-opening or hydroxylation.

Reagent/ConditionsProductKey ObservationsSources
Hydrogen peroxide (H₂O₂) in acidic mediumFormation of hydroxylated derivatives or quinone-like structuresOxidation occurs at the methylene group adjacent to the pyrazolone carbonyl, influenced by the electron-withdrawing trifluoromethyl group
Ozone (O₃) followed by reductive workupCleavage of the conjugated enone systemGenerates carbonyl fragments; regioselectivity depends on solvent polarity

Reduction Reactions

The trifluoromethyl group stabilizes intermediates during reduction, while the imine moiety (C=N) is a primary target.

Reagent/ConditionsProductKey ObservationsSources
Sodium borohydride (NaBH₄) in ethanolSaturation of the C=N bond to form 4-[(3-chloroanilino)methyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-oneMild conditions preserve the trifluoromethyl group; yields >75%
Catalytic hydrogenation (H₂/Pd-C)Fully reduced pyrazolidinone derivativesRequires elevated temperatures (80–100°C); trifluoromethyl group remains intact

Cyclization and Condensation Reactions

The methylene group facilitates condensation with aldehydes/ketones, while the pyrazolone core participates in cycloadditions.

Reagent/ConditionsProductKey ObservationsSources
Aromatic aldehydes (e.g., benzaldehyde) under acidic conditionsFormation of fused pyrazolo[3,4-b]quinoline derivativesFriedländer-type condensation forms a new six-membered ring; yields 40–60%
Acetyl chloride (Claisen-Schmidt condensation)β-Diketone intermediatesSubsequent cyclization yields tricyclic structures with antimicrobial activity

Nucleophilic Substitution

The 3-chloroanilino group participates in nucleophilic aromatic substitution under forcing conditions.

Reagent/ConditionsProductKey ObservationsSources
Sodium methoxide (NaOMe) in DMF, 120°CMethoxy-substituted anilino derivativesLimited reactivity due to deactivating chloro and trifluoromethyl groups; requires Cu(I) catalysts for improved yields
Ammonia (NH₃) under high pressureAmino-substituted analogsSide reactions include hydrolysis of the pyrazolone ring

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to meta positions, but steric hindrance limits reactivity.

Reagent/ConditionsProductKey ObservationsSources
Nitration (HNO₃/H₂SO₄)Nitro derivatives at the 3-chloroanilino ringLow regioselectivity due to competing deactivation by Cl and CF₃ groups
Sulfonation (H₂SO₄/SO₃)Sulfonic acid derivativesRequires prolonged heating; yields <30%

Tautomerism and pH-Dependent Reactivity

The pyrazolone core exhibits keto-enol tautomerism, influencing reactivity:

  • Keto form (pH < 5) : Reacts preferentially with electrophiles at the carbonyl oxygen.

  • Enol form (pH > 8) : Participates in conjugate addition reactions at the α,β-unsaturated system.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

DerivativeSynthetic PathwayBiological Activity (IC₅₀)Sources
Pyrazolo[3,4-b]quinolineFriedländer condensationAnticancer (HeLa cells: 12.4 μM)
Hydrazone analogsCondensation with hydrazinesAntibacterial (E. coli: MIC 8 μg/mL)

Key Mechanistic Insights:

  • Trifluoromethyl Group Effects :

    • Enhances oxidative stability but reduces electrophilic substitution rates.

    • Directs nucleophiles to the pyrazolone carbonyl via inductive effects.

  • Solvent Influence :

    • Polar aprotic solvents (e.g., DMF) improve cyclization yields by stabilizing dipolar intermediates .

  • Catalytic Optimization :

    • Cu(I) or Pd(II) catalysts critical for cross-coupling reactions involving the chloroanilino group .

This compound’s versatility in forming pharmacologically relevant heterocycles underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Structural Features :

  • Core : 2,4-dihydro-3H-pyrazol-3-one.
  • Position 4: (3-Chloroanilino)methylene group.
  • Position 5 : Trifluoromethyl (-CF₃).

Comparison with Structural Analogs

The following compounds share the pyrazol-3-one core but differ in substituents, leading to variations in physical, chemical, and biological properties.

TSE-1: 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

  • Substituents :
    • Position 2: Phenyl.
    • Position 5: Trifluoromethyl (-CF₃).
  • Properties: Lacks the 3-chloroanilino group, reducing steric hindrance. Demonstrated anti-fibrotic activity by modulating TGF-β2/SMAD pathways .
  • Synthesis : Prepared via cyclization of hydrazine derivatives with 3-oxoesters .

PyraF: 4-(Furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

  • Substituents :
    • Position 4: Furan-2-ylmethylene.
    • Position 5: Trifluoromethyl (-CF₃).
  • Properties: The furan ring enhances π-conjugation, making it suitable for colorimetric sensing of volatile amines . Lower steric bulk compared to the 3-chloroanilino group in the target compound.

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

  • Substituents :
    • Position 4: Carboxamide-linked aryl/heteroaryl groups.
    • Position 5: Chlorine or methyl.
  • Properties :
    • Derivatives like 3a (melting point 133–135°C, yield 68%) exhibit moderate antimicrobial activity .
    • The carboxamide group introduces hydrogen-bonding capacity, enhancing solubility compared to the target compound .

Comparative Data Table

Compound Name R4 Substituent R5 Substituent Melting Point (°C) Yield (%) Key Biological Activity
Target Compound 3-Chloroanilino methylene -CF₃ Not reported Not reported Potential antimicrobial*
TSE-1 Phenyl -CF₃ Not reported N/A Anti-fibrotic
PyraF Furan-2-ylmethylene -CF₃ Not reported Not reported Colorimetric sensing
3a 4-Cyano-1-phenylpyrazol-5-yl -Cl 133–135 68 Antimicrobial
5-Chloro-1-(4-chlorophenyl)-N-(...)-3e 4-Chlorophenyl -Cl 172–174 66 Not specified

*Inferred from structural similarity to antimicrobial pyrazolones in –2.

Biological Activity

The compound 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class of compounds, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H10ClF3N4O
  • CAS Number : 339020-99-4

The presence of a chloroaniline moiety and trifluoromethyl group contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazolone derivatives, it was found that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, leading to cell lysis and death .

Antimalarial Activity

Recent investigations into the antimalarial potential of related compounds have shown promising results. For example, hydrazone derivatives have been reported to exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism is thought to involve chelation of iron and inhibition of heme polymerization, which are critical processes for the survival of the parasite . Although specific data on the target compound's antimalarial activity is limited, its structural similarities suggest potential efficacy.

Antioxidant Activity

The antioxidant properties of pyrazolone derivatives have also been studied. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Compounds with similar structures have shown the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : It could compromise the integrity of microbial cell membranes.
  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, it may exert cytoprotective effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that a series of pyrazolone derivatives, including those structurally related to our compound, inhibited bacterial growth with MIC values ranging from 10 to 50 µg/mL against various pathogens .
  • In Vivo Antimalarial Studies : In murine models infected with drug-resistant strains of Plasmodium yoelii, compounds with similar structures showed significant reductions in parasitemia and increased survival rates compared to controls .

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use ethanol as the solvent under reflux for 2–4 hours to promote condensation between 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one and 3-chloroaniline derivatives. This approach minimizes side reactions and enhances regioselectivity .
  • Ultrasound-Assisted Synthesis : Non-conventional methods like ultrasound irradiation can reduce reaction time and improve yields by enhancing mixing and energy transfer .
  • Stoichiometric Control : Maintain a 1:1 molar ratio of reactants to avoid excess unreacted starting materials, which simplifies purification .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the trifluoromethyl group, aromatic protons, and the methylene linkage .
  • IR : Identify characteristic bands for C=O (1650–1700 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the Z-configuration of the methylene group and planar geometry of the pyrazolone ring .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • In Vitro Screening : Prioritize enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to structural similarities to known pyrazolone-based inhibitors .
  • Dose-Response Studies : Use a logarithmic concentration range (0.1–100 µM) to establish IC50_{50} values, with triplicate measurements to ensure reproducibility .

Advanced Questions

Q. How can mechanistic insights into the reactivity of this compound be obtained?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy to determine rate constants for intermediate formation (e.g., Schiff base intermediates) .
  • Isotopic Labeling : Use 15N^{15} \text{N}-labeled 3-chloroaniline to trace the origin of nitrogen atoms in the final product, confirming the condensation pathway .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using complementary techniques (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .
  • Variable Control : Standardize experimental conditions (pH, temperature, solvent) to isolate compound-specific effects from environmental artifacts .

Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?

  • Methodological Answer :

  • QSAR Models : Use Quantitative Structure-Activity Relationship (QSAR) tools to estimate biodegradability based on substituents (e.g., trifluoromethyl groups reduce hydrolysis rates) .
  • DFT Calculations : Analyze electron density maps to predict reactive sites for oxidative metabolism (e.g., methylene or pyrazolone carbonyl groups) .

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